(1S,4R)-7-(tert-Butoxycarbonyl)-3-oxo-7-azabicyclo[2.2.1]heptane-1-carboxylic acid
CAS No.:
Cat. No.: VC17484320
Molecular Formula: C12H17NO5
Molecular Weight: 255.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H17NO5 |
|---|---|
| Molecular Weight | 255.27 g/mol |
| IUPAC Name | (1S,4R)-7-[(2-methylpropan-2-yl)oxycarbonyl]-3-oxo-7-azabicyclo[2.2.1]heptane-1-carboxylic acid |
| Standard InChI | InChI=1S/C12H17NO5/c1-11(2,3)18-10(17)13-7-4-5-12(13,9(15)16)6-8(7)14/h7H,4-6H2,1-3H3,(H,15,16)/t7-,12+/m1/s1 |
| Standard InChI Key | BSTZJNFIHJNFQF-KRTXAFLBSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1[C@@H]2CC[C@]1(CC2=O)C(=O)O |
| Canonical SMILES | CC(C)(C)OC(=O)N1C2CCC1(CC2=O)C(=O)O |
Introduction
Structural and Stereochemical Characteristics
Molecular Architecture
The compound’s bicyclo[2.2.1]heptane framework imposes significant conformational rigidity, which enhances its utility in drug discovery by reducing entropy penalties during target binding. Key functional groups include:
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A Boc-protected amine at position 7, which enhances solubility and prevents undesired side reactions during synthesis.
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A keto group at position 3, introduced via oxidation of secondary alcohols or deprotection strategies.
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A carboxylic acid at position 1, often generated through hydrolysis of ester precursors .
The stereochemistry at positions 1S and 4R is critical for biological activity. For example, the (1S,4R) configuration aligns the carboxylic acid and keto groups in spatial orientations that mimic natural peptide substrates, enabling interactions with enzymatic active sites .
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 255.27 g/mol |
| IUPAC Name | (1S,4R)-7-[(2-methylpropan-2-yl)oxycarbonyl]-3-oxo-7-azabicyclo[2.2.1]heptane-1-carboxylic acid |
| Canonical SMILES | CC(C)(C)OC(=O)N1C2CCC1(CC2=O)C(=O)O |
| Topological Polar Surface Area | 95.7 Ų |
Synthetic Methodologies
Protection-Deprotection Strategies
The Boc group is introduced early in the synthesis to shield the amine functionality. A typical route involves:
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Cyclization: Formation of the azabicyclo[2.2.1]heptane core via intramolecular aldol condensation or Diels-Alder reactions.
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Oxidation: Conversion of a secondary alcohol to the keto group using oxidizing agents like Jones reagent or Dess-Martin periodinane.
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Hydrolysis: Cleavage of an ester group (e.g., ethyl or methyl ester) to the carboxylic acid using aqueous NaOH or LiOH.
For example, in the synthesis of SARS-CoV-2 3CL protease inhibitors, the Boc group is removed under acidic conditions (HCl/dioxane), followed by coupling with tert-leucine derivatives using HATU as a coupling agent .
Industrial-Scale Production
Optimized conditions for large-scale synthesis include:
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Continuous Flow Reactors: To enhance reaction efficiency and reduce purification steps.
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Chromatography-Free Purification: Utilizing crystallization or aqueous workups to isolate the product.
Pharmaceutical Applications
Role in Protease Inhibitor Design
The compound’s rigid scaffold and functional groups make it a key intermediate in peptidomimetic drugs. For instance, it served as a precursor in the synthesis of nirmatrelvir, an oral antiviral targeting SARS-CoV-2 . Modifications at the P4 position (e.g., introducing trifluoroacetyl or halogenated aryl groups) were explored to improve metabolic stability, though excessive bulkiness reduced inhibitory activity .
Comparative Analysis with Structural Analogs
The (1S,2R,4R)-7-Boc-7-azabicyclo[2.2.1]heptane-2-carboxylic acid (PubChem CID: 72942361) shares a similar bicyclic framework but differs in stereochemistry and functional group placement . This analog exhibits reduced protease affinity due to misalignment of the carboxylic acid group, underscoring the importance of the (1S,4R) configuration .
Table 2: Comparison with Analogous Compounds
Recent Research Findings
Covalent Inhibitor Development
A 2023 study demonstrated that derivatizing the carboxylic acid group with electrophilic warheads (e.g., nitriles) yielded covalent inhibitors of SARS-CoV-2 3CL protease . Compound 1f, featuring a pentafluorophenyl group, achieved 95% inhibition at 10 µM but suffered from poor solubility .
Stability and Solubility Optimization
Efforts to improve pharmacokinetic properties include:
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Prodrug Strategies: Masking the carboxylic acid as an ethyl ester to enhance oral bioavailability.
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Salt Formation: Converting the acid to a sodium salt for intravenous formulations.
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